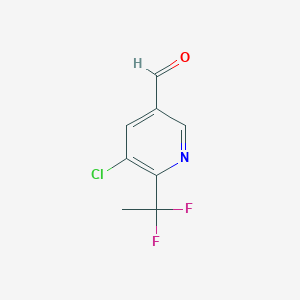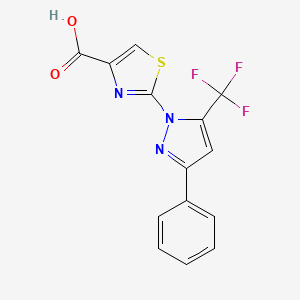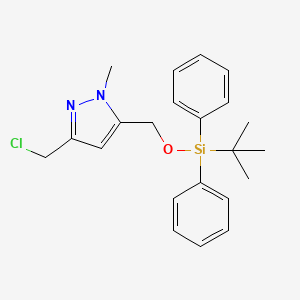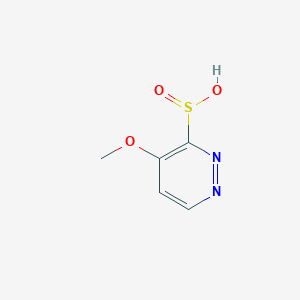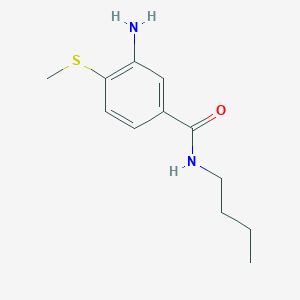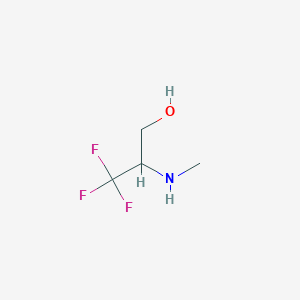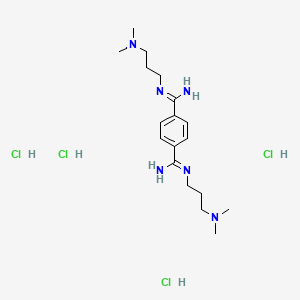![molecular formula C6H4N4O2 B15225535 [1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B15225535.png)
[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the broader class of triazolopyrimidines, which are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a dicationic molten salt as a catalyst, which facilitates the cyclization process. This method is environmentally friendly and yields high purity products . Another approach involves the use of trifluoromethyl derivatives as key scaffolds, which are then subjected to various reaction conditions to achieve the desired compound .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. The use of solvent-free conditions or green solvents like ethanol is preferred to minimize environmental impact. High yields and purity are achieved through optimized reaction times and temperatures, often monitored by chromatography techniques .
化学反応の分析
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the compound.
Reduction: Reducing agents are used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an antibacterial, antifungal, antiviral, and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of [1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and exerting its biological effects .
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits significant antibacterial activity and is used in the development of new antimicrobial agents.
Pyrazolo[3,4-d]pyrimidine: Studied for its anticancer properties and ability to inhibit specific kinases.
Uniqueness
What sets [1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid apart is its versatile reactivity and broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in medicinal chemistry and pharmacology .
特性
分子式 |
C6H4N4O2 |
|---|---|
分子量 |
164.12 g/mol |
IUPAC名 |
[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C6H4N4O2/c11-5(12)4-8-9-6-7-2-1-3-10(4)6/h1-3H,(H,11,12) |
InChIキー |
XKEKMJBGCQSIGD-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=NN=C2N=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




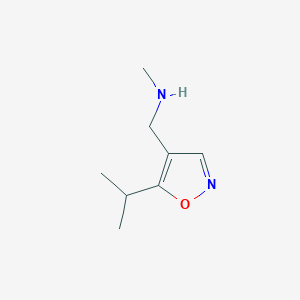
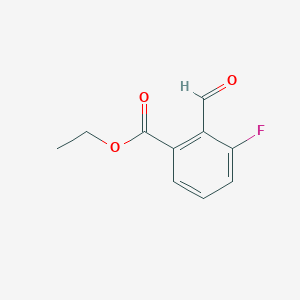
![(7-Bromo-2-methylimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B15225485.png)
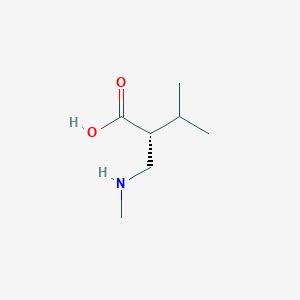
![(S)-2-Oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15225500.png)
